N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
Overview
Description
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine: is an organic compound with the molecular formula C10H11BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-chlorobenzyl chloride from 5-bromo-2-chlorotoluene through chlorination.
Cyclopropanation: The benzyl chloride derivative is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or secondary amines can be formed.
Oxidation Products: Oxidation can yield products like aldehydes, ketones, or carboxylic acids.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can influence its binding affinity and specificity, while the cyclopropane ring can affect its overall stability and reactivity.
Comparison with Similar Compounds
N-(5-Bromo-2-chlorobenzyl)amine: Lacks the cyclopropane ring, which may affect its reactivity and biological activity.
N-(5-Bromo-2-chlorophenyl)cyclopropanamine: Similar structure but with different substitution patterns on the benzene ring.
N-(5-Bromo-2-chlorobenzyl)methylamine: Contains a methyl group instead of the cyclopropane ring.
Uniqueness: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is unique due to the presence of both bromine and chlorine substituents on the benzyl group and the cyclopropane ring. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Introduction
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies from diverse research sources.
This compound is characterized by its unique structure, which includes a cyclopropanamine moiety and a halogenated benzyl group. The presence of bromine and chlorine atoms contributes to its reactivity and biological interactions.
Molecular Structure
- Chemical Formula : C10H10BrClN
- Molecular Weight : 256.55 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, sulfonamide derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Apoptosis induction |
Sulfonamide Derivative A | 15 | Cell cycle arrest |
Sulfonamide Derivative B | 25 | Inhibition of angiogenesis |
Antibacterial Properties
The antibacterial activity of related compounds has been well-documented. The structural features of this compound suggest potential effectiveness against bacterial strains, likely due to interference with bacterial cell wall synthesis or function .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of lysine-specific demethylase 1 (KDM1), which plays a critical role in epigenetic regulation and gene expression . This inhibition could lead to altered expression of genes involved in cell proliferation and survival.
Case Study 1: In Vitro Evaluation
A study conducted on a series of cyclopropanamine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7), showing an IC50 value indicative of potent activity .
Case Study 2: Pharmacokinetics and Safety Profile
Another study assessed the pharmacokinetic properties of this compound. Results indicated moderate metabolic stability with a half-life suitable for therapeutic applications. Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHSNFKAVTEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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